1-Bromo-2-(isothiocyanatomethyl)benzene

Organic Synthesis Bifunctional Synthons Heterocyclic Chemistry

1-Bromo-2-(isothiocyanatomethyl)benzene (also known as 2-bromobenzyl isothiocyanate) is an aromatic isothiocyanate derivative with the molecular formula C₈H₆BrNS and a molecular weight of 228.11 g/mol. The compound features both a reactive bromine atom at the ortho position of the benzene ring and an isothiocyanatomethyl functional group, endowing it with bifunctional reactivity.

Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
CAS No. 17863-40-0
Cat. No. B190189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(isothiocyanatomethyl)benzene
CAS17863-40-0
Synonyms2-BroMobenzyl isothiocyanate
Molecular FormulaC8H6BrNS
Molecular Weight228.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN=C=S)Br
InChIInChI=1S/C8H6BrNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2
InChIKeyPZFIQSXNILACQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(isothiocyanatomethyl)benzene (CAS 17863-40-0): Bifunctional Aromatic Isothiocyanate for Orthogonal Synthetic Applications


1-Bromo-2-(isothiocyanatomethyl)benzene (also known as 2-bromobenzyl isothiocyanate) is an aromatic isothiocyanate derivative with the molecular formula C₈H₆BrNS and a molecular weight of 228.11 g/mol [1]. The compound features both a reactive bromine atom at the ortho position of the benzene ring and an isothiocyanatomethyl functional group, endowing it with bifunctional reactivity . It is primarily utilized as a synthetic intermediate in organic chemistry, with additional reported applications in pharmaceutical and agrochemical development .

Why 1-Bromo-2-(isothiocyanatomethyl)benzene Cannot Be Directly Substituted by Other Benzyl Isothiocyanates


The unique ortho-bromo substitution pattern of 1-bromo-2-(isothiocyanatomethyl)benzene fundamentally alters both its chemical reactivity and physical properties compared to unsubstituted, para-substituted, or chloro-analogs. The presence of the bromine atom introduces a site for orthogonal nucleophilic substitution reactions that is absent in benzyl isothiocyanate, while the isothiocyanate group provides a distinct electrophilic handle for amine addition and cyclization reactions that 2-bromobenzyl halides lack [1]. Furthermore, the specific halogen identity (Br vs. Cl) and its ring position (ortho vs. para) significantly influence the compound's boiling point, density, and steric environment, directly impacting purification strategies and downstream reaction outcomes . These differences preclude simple interchangeability with closely related analogs in synthetic sequences or assay systems.

Quantitative Differentiation Evidence for 1-Bromo-2-(isothiocyanatomethyl)benzene vs. Key Analogs


Bifunctional Orthogonal Reactivity vs. Mono-Functional Analogs

The target compound uniquely possesses two orthogonal reactive sites: an electrophilic bromine susceptible to nucleophilic substitution and an isothiocyanate group that undergoes addition with amines and phenols. In contrast, benzyl isothiocyanate lacks the bromine handle entirely, while 2-bromobenzyl chloride lacks the isothiocyanate group, precluding the tandem reaction sequences achievable with this compound [1]. The 1986 study by Gonda and Kristian demonstrated that nucleophiles such as I⁻, SCN⁻, and 4-CH₃C₆H₄SO₂⁻ displace the bromine atom, whereas amines and phenols react exclusively with the NCS group to form thioureas that subsequently cyclize to 2-substituted 4H-benzo[d][1,3]thiazines [1]. This orthogonal reactivity profile is absent in any single comparator compound.

Organic Synthesis Bifunctional Synthons Heterocyclic Chemistry

Physical Property Differentiation: Boiling Point and Density vs. Chloro and Unsubstituted Analogs

The ortho-bromo substitution confers distinct physical properties that impact handling and purification. 1-Bromo-2-(isothiocyanatomethyl)benzene exhibits a boiling point of 130-134 °C at 5 Torr and a density of 1.403 g/cm³ at 27 °C . The ortho-chloro analog (2-chlorobenzyl isothiocyanate) has a boiling point of 137-138 °C at 6 mmHg and a lower density of 1.149 g/cm³ . The unsubstituted benzyl isothiocyanate has a significantly higher boiling point of 242-243 °C at atmospheric pressure . The 14-16 °C lower boiling point under similar reduced pressure conditions relative to the chloro analog, coupled with the 22% higher density, reflects the influence of the heavier bromine atom on intermolecular interactions and vapor pressure.

Physicochemical Properties Purification Formulation

Established Synthetic Utility in Heterocyclic Scaffold Construction

The compound has been validated as a bifunctional synthon for the one-step synthesis of 2-substituted 4H-benzo[d][1,3]thiazines, a heterocyclic core of pharmaceutical relevance [1]. In the reported method, reaction of 2-isothiocyanatobenzyl bromide (the target compound) with primary amines yields thiourea intermediates that undergo in situ cyclization to afford the thiazine products. This synthetic utility is documented in a peer-reviewed publication and represents a tangible, literature-backed application that distinguishes it from less-characterized analogs lacking comparable heterocyclic synthesis applications.

Medicinal Chemistry Heterocycle Synthesis Building Blocks

Class-Level Antimicrobial Activity Superiority of Aryl Isothiocyanates

While direct quantitative antimicrobial data for 1-bromo-2-(isothiocyanatomethyl)benzene is limited in the open literature, class-level structure-activity relationship (SAR) studies provide directional guidance. A comparative study of isothiocyanate (ITC) analogs reported that aryl ITCs exhibit higher antimicrobial activity than ω-methylthioalkyl, ω-alkenyl, ω-methylsulfinylalkyl, and alkyl ITCs [1]. Specifically, the antimicrobial activity ranking was: aryl ITC > ω-methylthioalkyl ITC > ω-alkenyl ITC > ω-methylsulfinylalkyl ITC > alkyl ITC [1]. As a bromo-substituted aryl ITC, the target compound belongs to the highest-activity class in this hierarchy, and its additional halogen substitution may further modulate potency as observed in related studies where halogenation enhanced fungistatic activity [2].

Antimicrobial Screening Agrochemical Biological Activity

Optimal Research and Industrial Use Cases for 1-Bromo-2-(isothiocyanatomethyl)benzene


Bifunctional Synthon for Orthogonal Derivatization in Medicinal Chemistry

The compound's dual reactive sites (bromine for nucleophilic substitution and isothiocyanate for amine addition/cyclization) make it an ideal building block for constructing libraries of diversely functionalized molecules. Medicinal chemists can exploit the orthogonal reactivity to sequentially introduce substituents at two distinct positions, enabling efficient SAR exploration around thiazine-containing scaffolds [1].

Precursor for 2-Substituted 4H-Benzo[d][1,3]thiazine Synthesis

As demonstrated in the peer-reviewed literature, this compound serves as a direct precursor to 2-substituted 4H-benzo[d][1,3]thiazines via tandem addition-cyclization with primary amines. Researchers focused on heterocyclic chemistry or developing thiazine-based therapeutics can procure this compound with confidence in its validated synthetic utility [1].

Agrochemical Lead Discovery and Pesticide Intermediate

The compound is documented as having pesticidal and fungicidal applications . Given the class-level antimicrobial activity trends favoring aryl isothiocyanates [2], it represents a rational starting point for agrochemical screening campaigns targeting crop protection agents. Its bifunctional nature also allows for further derivatization to optimize potency and selectivity.

Physicochemical Property-Guided Purification and Formulation Studies

The distinct boiling point (130-134 °C at 5 Torr) and density (1.403 g/cm³) relative to chloro and unsubstituted analogs make this compound suitable for studies requiring precise control over volatility or partitioning. Process chemists developing vacuum distillation protocols or formulation scientists working with biphasic systems may preferentially select this bromo-substituted variant based on these quantitative differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-2-(isothiocyanatomethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.